Methyl 3,4-difluoro-2-methoxyphenylacetate
CAS No.: 1804880-97-4
Cat. No.: VC2755828
Molecular Formula: C10H10F2O3
Molecular Weight: 216.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1804880-97-4 |
---|---|
Molecular Formula | C10H10F2O3 |
Molecular Weight | 216.18 g/mol |
IUPAC Name | methyl 2-(3,4-difluoro-2-methoxyphenyl)acetate |
Standard InChI | InChI=1S/C10H10F2O3/c1-14-8(13)5-6-3-4-7(11)9(12)10(6)15-2/h3-4H,5H2,1-2H3 |
Standard InChI Key | BVSYMQVYROVOIT-UHFFFAOYSA-N |
SMILES | COC1=C(C=CC(=C1F)F)CC(=O)OC |
Canonical SMILES | COC1=C(C=CC(=C1F)F)CC(=O)OC |
Introduction
Methyl 3,4-difluoro-2-methoxyphenylacetate is a synthetic organic compound characterized by its phenylacetate structure, which includes two fluorine substituents and a methoxy group. This unique molecular configuration makes it a valuable scaffold in various scientific research applications, particularly in medicinal chemistry and material science. The compound is recognized for its potential in drug discovery due to the presence of fluorine atoms, which can enhance biological activity and selectivity.
Synthesis
The synthesis of methyl 3,4-difluoro-2-methoxyphenylacetate typically involves the esterification of 3,4-difluoro-2-methoxybenzoic acid with methanol. This reaction is catalyzed by sulfuric acid and conducted under reflux conditions to ensure complete conversion of the acid to the ester.
Applications in Research
Methyl 3,4-difluoro-2-methoxyphenylacetate is used in various scientific research applications due to its unique structure and properties. The presence of fluorine atoms enhances its lipophilicity and electronic properties, making it suitable for drug development where selective targeting is crucial. It serves as a valuable scaffold in medicinal chemistry, particularly in the synthesis of compounds with potential biological activities.
Mechanism of Action
The mechanism of action of methyl 3,4-difluoro-2-methoxyphenylacetate primarily involves its interaction with biological targets such as enzymes or receptors. The fluorine atoms in its structure enhance its binding affinity due to increased lipophilicity and electronic properties, which is beneficial in drug development for achieving selective targeting.
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